1-Methylcyclopentanecarboxylic acid

Description

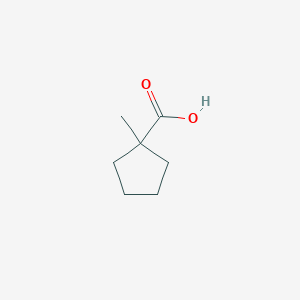

1-Methylcyclopentanecarboxylic acid (CAS: 5217-05-0) is a cyclopentane-derived carboxylic acid with a methyl substituent at the 1-position. Its molecular formula is C₇H₁₂O₂, and it is characterized by a five-membered carbocyclic ring fused to a carboxylic acid group. This compound is commonly synthesized via acid-catalyzed reactions, such as the Koch reaction, where cyclohexene or cyclohexanol undergoes carbonylation in the presence of strong acids (e.g., HF or H₂SO₄), often accompanied by ring contraction .

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIBBVOEXUQHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911618 | |

| Record name | 1-Methylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5217-05-0, 110378-86-4 | |

| Record name | 1-Methylcyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5217-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarboxylic acid, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005217050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarboxylic acid, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110378864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Scientific Research Applications

1-Methylcyclopentanecarboxylic acid has several notable applications in scientific research:

Organic Synthesis

This compound is used as a building block in the synthesis of complex cyclic compounds. Its unique structure allows for various functional group transformations, making it valuable in creating intermediates for pharmaceuticals and agrochemicals.

Biological Research

Recent studies have highlighted the potential of this compound as a precursor in synthesizing biologically active molecules. For example, it has been investigated for its selective uptake in tumor tissues when labeled with radioisotopes, making it a candidate for tumor imaging applications .

Medicinal Chemistry

The compound has been explored for its therapeutic properties, particularly in drug development. Its structural characteristics may influence the binding affinity to biological targets, enhancing its effectiveness as a medicinal agent.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are important in creating fragrances and flavoring agents due to their pleasant olfactory properties .

Case Study 1: Tumor Imaging

Research comparing various alicyclic alpha-amino acids demonstrated that both this compound and its derivatives exhibited significantly higher tumor-to-nontumor concentration ratios compared to other amino acids. This selective accumulation suggests potential applications in tumor imaging when appropriately labeled with isotopes like Carbon-11 .

Case Study 2: Organic Synthesis

In a synthetic chemistry study, researchers utilized this compound as a starting material for synthesizing novel cyclic compounds that exhibited promising biological activities. The ability to modify its structure through oxidation and reduction reactions allowed for the development of new pharmaceuticals .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Building block for complex cyclic compounds | Useful in pharmaceutical and agrochemical synthesis |

| Biological Research | Precursor for biologically active molecules | High tumor uptake ratios observed in imaging studies |

| Medicinal Chemistry | Investigated for therapeutic properties | Potential as an intermediate in drug development |

| Industrial Applications | Production of specialty chemicals and fragrances | Important in flavoring and fragrance industries |

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclohexanecarboxylic Acid (C₇H₁₂O₂; CAS: 98-89-5)

- Structure : Features a six-membered cyclohexane ring with a carboxylic acid group.

- Synthesis: Produced directly from cyclohexanol via carbonylation under acidic conditions. Reaction conditions (e.g., stirring speed) influence isomer distribution; rapid stirring favors cyclohexanecarboxylic acid, while slow stirring yields 1-methylcyclopentanecarboxylic acid as a minor product .

- Key Differences :

Cyclopentanecarboxylic Acid (C₆H₁₀O₂; CAS: 3400-45-1)

- Structure : Lacks the methyl substituent present in this compound.

- Synthesis: Derived from cyclopentanol via direct carbonylation without rearrangement .

- Key Differences :

1-Phenyl-1-cyclopentanecarboxylic Acid (C₁₂H₁₄O₂; CAS: 77-55-4)

- Structure : Contains a phenyl substituent instead of methyl.

- Applications: Known as a impurity in the antitussive drug Pentoxyverine.

- Key Differences :

Physicochemical Properties

Preparation Methods

Preparation of Cyclohexane-1,2-Dione Intermediates

The synthesis begins with the preparation of 3-methylcyclohexane-1,2-dione , a critical intermediate. This compound is synthesized via acyloin condensation of methyl-substituted diesters, followed by oxidation. For example, condensation of dimethyl 3-methylhexanedioate in the presence of sodium methoxide yields a cyclic acyloin, which is subsequently oxidized using activated manganese dioxide (MnO₂) to form the diketone.

Reaction conditions for diketone synthesis:

Hydrazone Formation and Diazoketone Synthesis

The diketone intermediate is then converted to a monohydrazone by reaction with hydrazine hydrate under acidic conditions. This step is typically conducted in a mixture of ethanol and acetic acid, with azeotropic removal of water to drive the reaction to completion. The resulting hydrazone is oxidized to a diazoketone using iodobenzene diacetate or MnO₂.

Key observations:

Ring Contraction and Hydrolysis

The diazoketone undergoes thermal or base-induced ring contraction to form the cyclopentane core. For this compound, this step involves heating the diazoketone in aqueous sodium hydroxide with a co-solvent (e.g., ethanol). The reaction proceeds via a Wolff-like rearrangement, generating a ketene intermediate that hydrolyzes to the carboxylic acid.

Optimized hydrolysis conditions:

| Parameter | Value |

|---|---|

| Base | 18.75% NaOH (w/w) |

| Co-solvent | Ethanol (3:1 ratio with base) |

| Temperature | 65–100°C |

| Reaction time | 2–8 hours |

| Yield | 78–98% (patent examples) |

Comparative Analysis of Methods

The ring contraction approach remains the most reliable method, offering scalability and compatibility with diverse substituents. However, ester hydrolysis provides a straightforward alternative if ester precursors are readily available.

Challenges and Optimization Strategies

Byproduct Formation During Ring Contraction

The patent notes that competing pathways during diazoketone rearrangement can produce α,β-unsaturated ketones as byproducts. To suppress this, the reaction is conducted in polar aprotic solvents (e.g., DMSO) with rigorous temperature control.

Enhancing Hydrazone Stability

Hydrazones are sensitive to oxidation and hydrolysis. Stabilization is achieved by conducting reactions under nitrogen atmospheres and using anhydrous solvents.

Q & A

Q. What are the established synthetic routes for 1-methylcyclopentanecarboxylic acid, and how can experimental reproducibility be ensured?

The primary synthesis method involves the Koch reaction, where cyclohexene reacts with carbon monoxide (CO) in aqueous hydrogen fluoride (HF) under high pressure (1000–2500 psig) at 20–50°C. Hydrolysis of the reaction mixture yields this compound as a major product . To ensure reproducibility:

- Document reaction parameters (pressure, temperature, catalyst purity) meticulously.

- Include characterization data (e.g., NMR, IR) for intermediates and final products.

- Follow guidelines for experimental sections, such as detailing equipment calibration and reagent sources, as outlined in academic publishing standards .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm cyclopentane ring substitution patterns and methyl group positioning.

- IR spectroscopy to identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).

- HPLC or GC-MS for purity assessment (>95% recommended for research-grade material). If spectral contradictions arise (e.g., unexpected peaks), cross-validate with alternative methods (e.g., X-ray crystallography) or replicate experiments under controlled conditions. Contradictions may stem from transannular byproducts or isomerization, as observed in similar cyclododecene-derived syntheses .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of vapors or dust.

- Store in sealed containers away from ignition sources, as recommended for structurally related cyclopentanecarboxylic acids .

- Refer to safety data sheets (SDS) for spill management and first-aid measures, including immediate washing with water and medical consultation for prolonged exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize transannular byproducts during the synthesis of this compound?

Transannular products (e.g., bicyclic structures) may form under high-pressure CO conditions. Mitigation strategies include:

- Lowering reaction temperature (≤30°C) to reduce kinetic side reactions.

- Using sterically hindered olefins or additives (e.g., methanol) to favor linear pathways, as demonstrated in analogous Koch reactions .

- Employing computational modeling (DFT or MD simulations) to predict thermodynamic vs. kinetic product distributions.

Q. What methodological approaches are recommended for resolving contradictions between experimental and computational data on the compound’s stability?

- Perform accelerated stability studies under varied pH, temperature, and humidity conditions. Monitor degradation via LC-MS.

- Compare experimental results (e.g., Arrhenius plots) with computational predictions (e.g., bond dissociation energies calculated using Gaussian or ORCA software).

- Apply sensitivity analysis to identify discrepancies in force field parameters or solvent effects in simulations .

Q. How does the stereoelectronic environment of this compound influence its reactivity in peptide coupling reactions?

The methyl group induces ring puckering, altering the carboxylic acid’s orbital alignment. This can hinder standard coupling agents (e.g., EDCI/HOBt). To enhance reactivity:

- Use bulky activating groups (e.g., DCC/DMAP) to stabilize the tetrahedral intermediate.

- Explore microwave-assisted synthesis to overcome steric barriers, a technique validated for constrained β-amino acid analogs .

Q. What strategies are effective for synthesizing and characterizing deuterated or isotopically labeled derivatives of this compound?

- Deuterated analogs : Use D₂O or deuterated solvents during hydrolysis steps, ensuring kinetic isotope effects are accounted for in reaction rates.

- ¹³C-labeled derivatives : Incorporate labeled CO gas in the Koch reaction.

- Characterization via high-resolution mass spectrometry (HRMS) and ²H/¹³C NMR to confirm isotopic incorporation and positional fidelity .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to comply with journal standards for reproducibility?

- Provide step-by-step protocols in the main text or supplementary materials, including exact molar ratios, stirring rates, and purification methods (e.g., column chromatography gradients).

- Adhere to the Beilstein Journal’s guidelines: Limit the main manuscript to five key compounds, with additional data in supplementary files hyperlinked to the text .

Q. What are the best practices for reporting contradictory data in publications?

- Clearly delineate experimental variables (e.g., reagent batches, ambient humidity) that may contribute to discrepancies.

- Use a "Conflicting Evidence" subsection to discuss alternative hypotheses, citing analogous cases (e.g., transannular vs. linear pathways in HF-mediated reactions) .

Structural and Functional Analysis

Q. How does this compound compare to β-amino cyclopentane derivatives in bioactivity studies?

Q. What computational tools are suitable for modeling the compound’s conformation in solvent environments?

- Molecular Dynamics (MD) : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P water) to simulate ring puckering dynamics.

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to predict NMR chemical shifts and pKa values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.